Cas no 79-07-2 (2-Chloroacetamide)

2-Chloroacetamide (CAS 79-07-2) is a white crystalline solid with the molecular formula C₂H₄ClNO. It is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits high reactivity due to the presence of both chloro and amide functional groups, enabling its use in alkylation and condensation reactions. Its stability under standard conditions and precise purity make it suitable for laboratory and industrial applications. 2-Chloroacetamide is also employed as a herbicide and in biochemical research. Proper handling is essential due to its potential toxicity and irritant properties.
2-Chloroacetamide structure
2-Chloroacetamide structure
Product Name:2-Chloroacetamide
CAS No:79-07-2
MF:C2H4ClNO
MW:93.5122594833374
MDL:MFCD00008027
CID:34155
PubChem ID:6580
Update Time:2025-11-06

2-Chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • Chloroacetamide
    • CHLORACETAMIDE
    • 2-chloroacetamid
    • Acetamide,2-chloro-
    • Chloracetamid
    • Chloracetamid(α-Form,stabileForm)
    • chloroacetylamine
    • Mergal AF
    • Microcide
    • ALPHA-CHLOROACETAMIDE
    • ALPHA-CHLORACETAMIDE
    • 2-CHLOROETHANAMIDE
    • 2-Chloroacetamide [for Biochemical Research]
    • Chlorine acetamide
    • 2-Chloroacetamide
    • 2-ChloroacetaMideClCH2CONH2
    • 2-ChloroethanaMide
    • 氯乙酰胺
    • Chloro acetamide
    • Acetamide, 2-chloro-
    • 2-Chloro-acetamide
    • 2-Chloracetamide
    • Chloracetamid [German]
    • .alpha.-Chloroacetamide
    • VXIVSQZSERGHQP-UHFFFAOYSA-N
    • 2-chloro-acetamid
    • 2R97846T1L
    • WLN: ZV1G
    • a-chloroacetamide
    • monochloroacetamide
    • 2--
    • 2-Chloroacetamide (ACI)
    • Acetamide, α-chloro- (4CI)
    • KM 101
    • KM 101 (fungicide)
    • NSC 54286
    • NSC 8408
    • α-Chloroacetamide
    • CHLOROACETAMIDE [MI]
    • AKOS000104694
    • 2-chloroacetic acid amide
    • MFCD00008027
    • CHEMBL346368
    • STR00268
    • PD194639
    • BDBM50226182
    • STK298897
    • 4-02-00-00490 (Beilstein Handbook Reference)
    • Acetamide, alpha-chloro-
    • Mergal-AF
    • NCGC00357244-01
    • 79-07-2
    • C2536
    • CS-W011345
    • F2190-0195
    • CHLOROACETAMIDE [MART.]
    • EINECS 201-174-2
    • 2Chloroethanamide
    • Acetamide, .alpha.-chloro-
    • NSC-8408
    • ACETIC ACID,CHLORO,AMIDE
    • NSC54286
    • CHLOROACETAMIDE [INCI]
    • CHLOROACETAMIDE (MART.)
    • NSC8408
    • UNII-2R97846T1L
    • EC 201-174-2
    • Q209345
    • 2--Chloroacetamide
    • 2Chloracetamide
    • HY-W010629
    • EN300-18249
    • NSC-54286
    • DB-230097
    • 2-Chloroacetamide, >=98.0% (HPLC)
    • .alpha.-Chloracetamide
    • NS00007551
    • USAF DO-29
    • CHLOROACETAMIDE [HSDB]
    • DTXCID7021570
    • ClCH2CONH2
    • 2-Chloroacetamide, >=98%
    • Chloroacetamide-d4
    • DTXSID9041570
    • J-509001
    • Tox21_304037
    • HSDB 7449
    • CAS-79-07-2
    • BRN 0878191
    • 2chloroacetamide
    • AI3-60133
    • MDL: MFCD00008027
    • Inchi: 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)
    • InChI Key: VXIVSQZSERGHQP-UHFFFAOYSA-N
    • SMILES: O=C(CCl)N
    • BRN: 0878191

Computed Properties

  • Exact Mass: 92.99810
  • Monoisotopic Mass: 92.998141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 44.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.5
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: White crystals
  • Density: 0.84
  • Melting Point: 116-118 °C (lit.)
    118-120 °C
  • Boiling Point: 225°C(lit.)
  • Flash Point: Fahrenheit: 338 ° f
    Celsius: 170 ° c
  • Refractive Index: 1.4480 (estimate)
  • PH: 3.8-4.1 (40g/l, H2O, 20℃)
  • Solubility: methanol: soluble1g/10 mL
  • Water Partition Coefficient: Soluble in water(90g/L).
  • PSA: 43.09000
  • LogP: 0.41080
  • Merck: 2110
  • Vapor Pressure: 0.05 mmHg ( 20 °C)
  • Solubility: It can be dissolved in 10 times of water and 10 times of absolute ethanol, and is very slightly soluble in ether.

2-Chloroacetamide Security Information

  • Symbol: GHS06 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H317,H361f
  • Warning Statement: P280,P301+P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:2
  • Hazard Category Code: 25-43-62
  • Safety Instruction: S22-S36/37-S45
  • RTECS:AB5075000
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Hazard Level:6.1
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R25; R43; R62

2-Chloroacetamide Customs Data

  • HS CODE:29241900
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
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¥180元 2023-09-15

2-Chloroacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dichloro(N,N-dimethyl-P,P-diphenylphosphinous amide-κP)[(1,2,3,4,5,6-η)-1-methyl… Solvents: Water ;  0.5 h, 100 °C
Reference
Cymene-Osmium(II) Complexes with Amino-Phosphane Ligands as Precatalysts for Nitrile Hydration Reactions
Gonzalez-Fernandez, Rebeca; Crochet, Pascale; Cadierno, Victorio, ChemistrySelect, 2018, 3(16), 4324-4329

Production Method 2

Reaction Conditions
1.1 Reagents: Water Catalysts: 1989650-65-8 ;  0.25 h, 60 °C
Reference
Bis(allyl)ruthenium(IV) complexes with phosphinous acid ligands as catalysts for nitrile hydration reactions
Tomas-Mendivil, Eder; Francos, Javier; Gonzalez-Fernandez, Rebeca; Gonzalez-Liste, Pedro J.; Borge, Javier; et al, Dalton Transactions, 2016, 45(34), 13590-13603

Production Method 3

Reaction Conditions
1.1 Catalysts: [P,P-Bis(4-fluorophenyl)phosphinous chloride-κP]dichloro[(1,2,3,4,5,6-η)-1-methy… Solvents: Water ;  1 h, 40 °C
Reference
Chlorophosphines as auxiliary ligands in ruthenium-catalyzed nitrile hydration reactions: application to the preparation of β-ketoamides
Gonzalez-Fernandez, Rebeca; Gonzalez-Liste, Pedro J.; Borge, Javier; Crochet, Pascale; Cadierno, Victorio, Catalysis Science & Technology, 2016, 6(12), 4398-4409

Production Method 4

Reaction Conditions
1.1 Reagents: Water Catalysts: 2138495-45-9 ;  1 h, 80 °C
Reference
Phosphinous Acid-Assisted Hydration of Nitriles: Understanding the Controversial Reactivity of Osmium and Ruthenium Catalysts
Gonzalez-Fernandez, Rebeca; Crochet, Pascale; Cadierno, Victorio ; Menendez, M. Isabel; Lopez, Ramon, Chemistry - A European Journal, 2017, 23(60), 15210-15221

Production Method 5

Reaction Conditions
1.1 Catalysts: Rhodium, chloro[(1,2,5,6-η)-1,5-cyclooctadiene](hexamethylphosphorous triamide-P… Solvents: Water ;  5 h, 100 °C
Reference
Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water: The Aminophosphines Make the Difference
Tomas-Mendivil, Eder; Garcia-Alvarez, Rocio; Vidal, Cristian; Crochet, Pascale; Cadierno, Victorio, ACS Catalysis, 2014, 4(6), 1901-1910

Production Method 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Hydrogen peroxide ,  Amberlyst A 26 Solvents: Methanol
Reference
Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide
Lakouraj, M. Mansour; Bahrami, K., Indian Journal of Chemistry, 1999, (8), 974-975

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Silica ,  1-Propanaminium, N,N,N-trimethyl-3-(triethoxysilyl)-, hydroxide (1:1) Solvents: Ethanol ;  20 min, 50 °C
Reference
The new synthesis and characterization of SBA-15-Pr-NMe3OH: a tailored and reusable Bronsted base nanoreactor for the conversion of nitriles into amides using H2O2
Fattahpour, Peyman; Arabi, Mehdi Sheikh; Khodaei, Mohammad M.; Bahrami, Kiumars, Journal of Porous Materials, 2015, 22(1), 211-218

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
Mild and efficient conversion of nitriles to amides with basic urea-hydrogen peroxide adduct
Balicki, Roman; Kaczmarek, Lukasz, Synthetic Communications, 1993, 23(22), 3149-55

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ;  10 min, 0 - 10 °C
Reference
Study on synthesis of piracetam
Truong, Phuong; Phan, Thi Kieu Diem, Tap Chi Duoc Hoc, 2010, 50(4), 28-32

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
Reference
Chloroacetamide
Jacobs, W. A.; Heidelberger, M., Organic Syntheses, 1927, 7, 16-7

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonia ;  1 h, rt; 24 h, rt
Reference
Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives
Katke, S. A.; Amrutkar, S. V.; Bhor, R. J.; Khairnar, M. V., International Journal of Pharma Sciences and Research, 2011, 2(7), 148-156

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfur dichloride
Reference
Reaction of sulfur, sulfur monochloride, and sulfur dichloride with carboxylic acid N-haloamides
Borovikova, G. S.; Levchenko, E. S.; Dorokhova, E. M., Zhurnal Organicheskoi Khimii, 1979, 15(3), 479-85

Production Method 13

Reaction Conditions
1.1 Reagents: Water Catalysts: 1620382-89-9 Solvents: Water ;  rt → 60 °C; 0.25 h, 60 °C
Reference
An efficient ruthenium(IV) catalyst for the selective hydration of nitriles to amides in water under mild conditions
Tomas-Mendivil, Eder; Suarez, Francisco J.; Diez, Josefina; Cadierno, Victorio, Chemical Communications (Cambridge, 2014, 50(68), 9661-9664

Production Method 14

Reaction Conditions
1.1 Reagents: Aldoxime Catalysts: Cupric chloride Solvents: Methanol ;  4 h, 65 °C
Reference
A heterogeneous catalytic method for the conversion of nitriles into amides using molecular sieves modified with copper(II)
Kiss, Arpad; Hell, Zoltan, Tetrahedron Letters, 2011, 52(45), 6021-6023

Production Method 15

Reaction Conditions
1.1 Reagents: Water Catalysts: 1451213-12-9 ;  1 h, 100 °C
Reference
Thiazolyl-phosphine hydrochloride salts: effective auxiliary ligands for ruthenium-catalyzed nitrile hydration reactions and related amide bond forming processes in water
Garcia-Alvarez, Rocio; Zablocka, Maria; Crochet, Pascale; Duhayon, Carine; Majoral, Jean-Pierre; et al, Green Chemistry, 2013, 15(9), 2447-2456

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Study of synthesis of aminomethanephosphonic acid
Silhanek, Jaroslav; Jezek, Frantisek; Zbirovsky, Miroslav, Sbornik Vysoke Skoly Chemicko-Technologicke v Praze, 1983, , 115-28

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ammonia Solvents: Dichloromethane ;  0 °C; 20 h, rt
Reference
A simple method for the synthesis of furfuryl ketones and furylacetic acid derivatives
Chalikidi, Petrakis N.; Nevolina, Tatyana A.; Uchuskin, Maxim G.; Abaev, Vladimir T.; Butin, Alexander V., Chemistry of Heterocyclic Compounds (New York, 2015, 51(7), 621-629

Production Method 19

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 10 min, 120 °C
Reference
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

2-Chloroacetamide Raw materials

2-Chloroacetamide Preparation Products

2-Chloroacetamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:79-07-2)Chloroacetamide
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:79-07-2)Chloroacetamide
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2-Chloroacetamide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Chloroacetamide

Introduction to 2-Chloroacetamide (CAS No. 79-07-2)

2-Chloroacetamide, with the chemical formula C₃H₄ClNO, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 79-07-2, identifies it as a well-documented substance with a variety of applications in synthetic chemistry and biochemistry. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The structure of 2-Chloroacetamide consists of an acetamide group attached to a chlorine-substituted carbon atom. This unique arrangement makes it a versatile building block for further chemical modifications. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial in drug development and material science.

In recent years, 2-Chloroacetamide has garnered attention in the scientific community due to its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the preparation of protease inhibitors, which are essential in treating various diseases, including cancer and infectious disorders.

One of the most exciting developments involving 2-Chloroacetamide is its use in the development of novel antibiotics. The chloroacetamide moiety can be functionalized to create compounds that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. This has led to several promising candidates that are currently undergoing further investigation in clinical trials.

The compound's reactivity also makes it valuable in the field of organic synthesis. It serves as a key intermediate in the production of heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to introduce diverse functional groups into the molecule allows chemists to tailor its properties for specific applications, making it an indispensable tool in synthetic laboratories.

From a biochemical perspective, 2-Chloroacetamide has been studied for its potential role in modulating biological pathways. Research suggests that derivatives of this compound may interact with enzymes and receptors, influencing cellular processes. These interactions could lead to new therapeutic strategies for neurological disorders, where precise modulation of biological pathways is crucial.

The industrial significance of 2-Chloroacetamide cannot be overstated. Its production is optimized for scalability, ensuring that it remains accessible for large-scale applications in pharmaceutical manufacturing. Advances in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields and purity.

Future research directions for 2-Chloroacetamide include exploring its potential in nanotechnology and advanced materials. The compound's ability to form stable complexes with metal ions and other organic molecules makes it a candidate for use in drug delivery systems and smart materials. These applications could revolutionize how medications are administered and how materials are designed at the molecular level.

In conclusion, 2-Chloroacetamide (CAS No. 79-07-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its potential as a precursor for bioactive molecules, and its utility in material science underscore its importance. As research continues to uncover new possibilities, the significance of this compound is likely to grow even further.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-07-2)Chloroacetamide
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Suzhou Senfeida Chemical Co., Ltd
(CAS:79-07-2)Chloroacetamide
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Purity:99.9%/98%
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